molecular formula C11H22N2O B6362614 1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one CAS No. 1240564-63-9

1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one

Cat. No. B6362614
CAS RN: 1240564-63-9
M. Wt: 198.31 g/mol
InChI Key: MFVKLADNTNCKBH-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,4-diazepane, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

While specific synthesis methods for “1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one” were not found, a related compound, chiral 1,4-diazepanes, has been synthesized using an enzymatic intramolecular asymmetric reductive amination . This method involved the use of enantiocomplementary imine reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity .

Scientific Research Applications

1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one has been widely used in scientific research, particularly in studies of anxiety and fear. It has been used to study the effects of drugs on the brain and behavior, as well as the effects of stress on the body. This compound has also been used to study the effects of drugs on memory and learning. In addition, diazepam has been used to study the effects of drugs on the cardiovascular system and to assess the safety and efficacy of new drugs.

Mechanism of Action

Target of Action

The compound “1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one” is structurally similar to Ripasudil , a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor . Therefore, it’s plausible that the primary target of this compound could be the ROCK protein. ROCK is an effector protein of Rho, which plays a significant role in various physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .

Mode of Action

As a potential ROCK inhibitor, this compound may bind with Rho to form a Rho/ROCK complex . This interaction could lead to the inhibition of the ROCK protein, thereby affecting the physiological functions regulated by this protein. The specific interaction of the compound with its target could result in changes at the molecular level, potentially influencing cellular processes.

Biochemical Pathways

The inhibition of ROCK can affect several biochemical pathways. For instance, it can lead to the relaxation of smooth muscle cells, which is a crucial aspect of treating conditions like hypertension . Additionally, ROCK inhibition can affect neural growth and gene expression . .

Pharmacokinetics

For instance, Ripasudil has high intraocular permeability and works by decreasing intraocular pressure (IOP) in a dose-dependent manner . The maximum reduction of IOP occurs after 1 to 2 hours .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as a ROCK inhibitor, it could lead to changes in smooth muscle contractions, chemotaxis, neural growth, and gene expression . These changes could potentially result in observable physiological effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. For instance, certain enzymes used in the synthesis of related compounds have shown different catalytic efficiencies under different conditions . Therefore, the action of “this compound” could also be influenced by environmental factors.

Advantages and Limitations for Lab Experiments

1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one has several advantages for use in laboratory experiments. It is a relatively safe drug with few side effects, and it is well-tolerated by most people. In addition, diazepam has a rapid onset of action, which makes it ideal for use in experiments that require quick results. However, there are a few limitations to its use in laboratory experiments. It can be difficult to control the dose of diazepam, and it can be difficult to obtain a consistent response from different subjects.

Future Directions

1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one has a wide range of uses and applications in scientific research, and there are many potential future directions for its use. One potential area of research is the use of diazepam to study the effects of drugs on the brain and behavior. Another potential area of research is the use of diazepam to study the effects of drugs on the cardiovascular system. In addition, diazepam could be used to evaluate the safety and efficacy of new drugs and to study the effects of stress on the body. Finally, diazepam could be used to study the effects of drugs on memory and learning.

Synthesis Methods

1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one is synthesized from the reaction of 2,2-dimethylbutan-1-one with 1-chloro-1,4-diazepan-2-one in the presence of sodium ethoxide. The reaction produces a racemic mixture of the desired product. In order to obtain the pure form of diazepam, the racemic mixture is resolved by crystallization of the two enantiomers.

properties

IUPAC Name

1-(1,4-diazepan-1-yl)-2,2-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-4-11(2,3)10(14)13-8-5-6-12-7-9-13/h12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVKLADNTNCKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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